molecular formula C49H62N10O12S B12381849 Dabcyl-lpetg-edans

Dabcyl-lpetg-edans

Cat. No.: B12381849
M. Wt: 1015.1 g/mol
InChI Key: HPGOHFBRZAKTIO-GHTKKYHLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dabcyl-lpetg-edans involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The Dabcyl and Edans groups are introduced at the appropriate stages of the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dabcyl-lpetg-edans primarily undergoes enzymatic cleavage by sortase. This reaction involves the cleavage of the peptide bond between threonine and glycine in the LPXTG motif, resulting in the separation of the Dabcyl and Edans groups .

Common Reagents and Conditions

The enzymatic reaction typically occurs in a buffer solution containing calcium ions, which are essential for sortase activity. The reaction conditions include a pH of around 7.8 and a temperature of 30°C .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is a fluorescent signal due to the separation of the Dabcyl and Edans groups. This fluorescence can be measured to monitor the activity of sortase .

Properties

Molecular Formula

C49H62N10O12S

Molecular Weight

1015.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[[2-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]ethyl]amino]butan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C49H62N10O12S/c1-29(2)27-39(54-45(64)31-14-16-32(17-15-31)56-57-33-18-20-34(21-19-33)58(4)5)49(68)59-26-8-12-40(59)47(66)53-38(22-23-43(62)63)46(65)55-44(30(3)60)48(67)52-28-42(61)51-25-24-50-37-11-6-10-36-35(37)9-7-13-41(36)72(69,70)71/h6-7,9-11,13-21,29-30,38-40,44,50,60H,8,12,22-28H2,1-5H3,(H,51,61)(H,52,67)(H,53,66)(H,54,64)(H,55,65)(H,62,63)(H,69,70,71)/t30-,38+,39+,40+,44+/m1/s1

InChI Key

HPGOHFBRZAKTIO-GHTKKYHLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C

Origin of Product

United States

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